molecular formula C30H48O4 B12689849 Cyclamiretin D CAS No. 5172-35-0

Cyclamiretin D

Cat. No.: B12689849
CAS No.: 5172-35-0
M. Wt: 472.7 g/mol
InChI Key: QKTVVYNZVLXBAT-TVFWEJSYSA-N
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Description

Cyclamiretin D is a triterpenoid saponin, a class of glycosides known for their diverse biological activities. It is derived from natural sources, particularly from plants like Myrsine pellucida and Ardisia japonica

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclamiretin D involves complex organic reactions. One common method includes the acid-catalyzed rearrangement of Cyclamiretin A . The reaction conditions typically involve the use of strong acids like hydrochloric acid or sulfuric acid under controlled temperatures to facilitate the rearrangement process.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnological methods, such as the use of microbial fermentation and plant cell cultures, are being explored to produce this compound more efficiently .

Chemical Reactions Analysis

Types of Reactions

Cyclamiretin D undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Cyclamiretin D has a wide range of applications in scientific research:

Mechanism of Action

Cyclamiretin D exerts its effects through various molecular targets and pathways. It is known to interact with cell membranes, leading to increased permeability and potential cytotoxic effects. The compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

Cyclamiretin D is unique among triterpenoid saponins due to its specific structural features. Similar compounds include:

Properties

CAS No.

5172-35-0

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(2S,4aS,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carbaldehyde

InChI

InChI=1S/C30H48O4/c1-25(2)21-9-12-28(5)22(27(21,4)11-10-23(25)33)8-7-19-20-15-26(3,17-31)13-14-30(20,18-32)24(34)16-29(19,28)6/h7,17,20-24,32-34H,8-16,18H2,1-6H3/t20-,21-,22+,23-,24+,26-,27-,28+,29+,30+/m0/s1

InChI Key

QKTVVYNZVLXBAT-TVFWEJSYSA-N

Isomeric SMILES

C[C@@]1(CC[C@]2([C@@H](C1)C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@H]2O)C)C)(C)C)O)C)CO)C=O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CC(C5(C4CC(CC5)(C)C=O)CO)O)C)C)C

Origin of Product

United States

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